3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemical Synthesis and Properties
Synthesis of Pyrazolo and Pyrimidine Derivatives : Research has shown the utility of similar pyrazolo[1,5-a]pyrimidine derivatives in chemical syntheses. For instance, Novinson et al. (1975) demonstrated the synthesis of various pyrazolo[1,5-a]pyrimidine compounds and analyzed their potential as phosphodiesterase inhibitors (Novinson et al., 1975).
Reaction Mechanisms and Theoretical Studies : Theoretical studies on pyrazolo[1,5-a]pyrimidine derivatives, such as those by Zahedifar et al. (2016), offer insights into the reaction mechanisms and structural properties of these compounds (Zahedifar et al., 2016).
Regioselective Synthesis : Research by Quiroga et al. (2007) explores the regioselective synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, which could be related to the synthesis pathways of the specified compound (Quiroga et al., 2007).
Biological Activities and Applications
Anticancer Properties : Some pyrazolo[1,5-a]pyrimidine derivatives have shown potential in anticancer applications. For example, Metwally et al. (2018) synthesized novel pyrazolo[4,3-c]pyridine derivatives and assessed their efficacy against human breast, liver, and colon carcinoma cell lines (Metwally et al., 2018).
Antibacterial and Antiviral Activities : Some pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties. For instance, Al-Adiwish et al. (2013) studied the antibacterial activity and cytotoxicity of new fused pyrazolo[1,5-a]pyrimidine derivatives (Al-Adiwish et al., 2013).
Synthesis of Bioactive Compounds : The synthesis of pyrazolo[1,5-a]pyrimidines often leads to compounds with potential bioactivity, as evidenced by research such as the synthesis and evaluation of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine by Sirakanyan et al. (2021) (Sirakanyan et al., 2021).
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . This disruption can lead to apoptosis induction within cells, particularly in HCT cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
特性
IUPAC Name |
6-cyclopentyl-2-(3-pyrazol-1-ylpropylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c25-15-13-11-19-16(18-7-3-9-23-10-4-8-20-23)21-14(13)22-17(26)24(15)12-5-1-2-6-12/h4,8,10-12H,1-3,5-7,9H2,(H2,18,19,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUGWXWRGIXHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCCCN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。